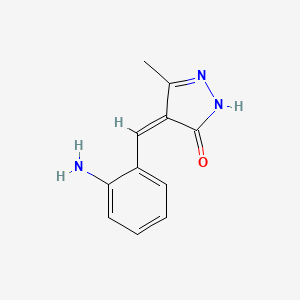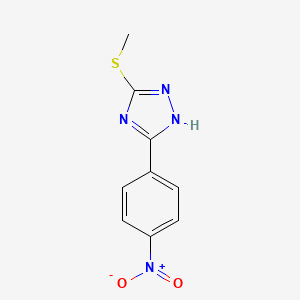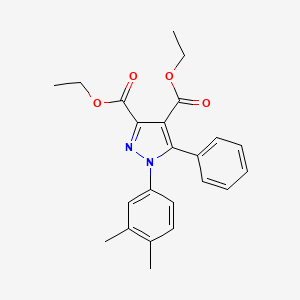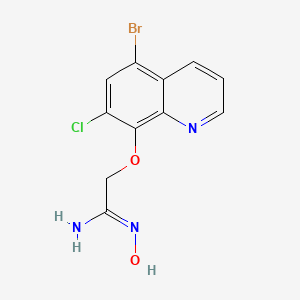
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine and chlorine atoms, an oxy group, and an N-hydroxyacetimidamide moiety, making it a subject of interest in medicinal chemistry and other research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Halogenation: The quinoline core is halogenated to introduce bromine and chlorine atoms at the 5 and 7 positions, respectively.
Oxy Substitution: An oxy group is introduced at the 8 position of the quinoline ring through a nucleophilic substitution reaction.
Formation of N-hydroxyacetimidamide: The final step involves the reaction of the intermediate with hydroxylamine and acetic anhydride to form the N-hydroxyacetimidamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxypropanimidamide
- 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxybutanimidamide
Uniqueness
Compared to similar compounds, 2-((5-Bromo-7-chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide stands out due to its specific substitution pattern and the presence of the N-hydroxyacetimidamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C11H9BrClN3O2 |
|---|---|
分子量 |
330.56 g/mol |
IUPAC 名称 |
2-(5-bromo-7-chloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9BrClN3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16) |
InChI 键 |
POAQTRZQRLKSHK-UHFFFAOYSA-N |
手性 SMILES |
C1=CC2=C(C=C(C(=C2N=C1)OC/C(=N/O)/N)Cl)Br |
规范 SMILES |
C1=CC2=C(C=C(C(=C2N=C1)OCC(=NO)N)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


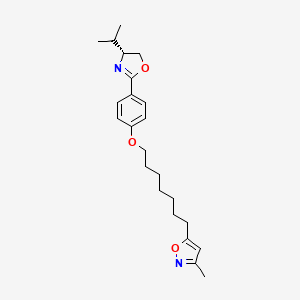
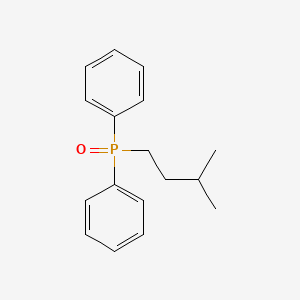
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)
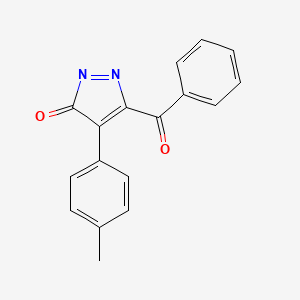
![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)
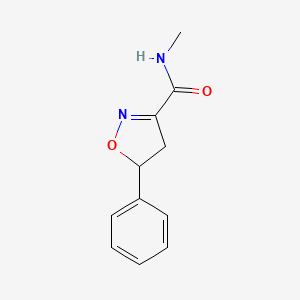
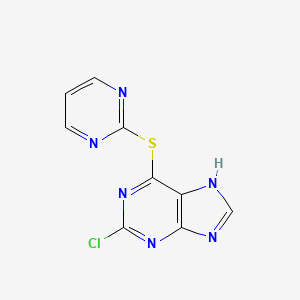
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)
